molecular formula C11H7BrO B043594 5-Bromonaphthalene-2-carbaldehyde CAS No. 122349-66-0

5-Bromonaphthalene-2-carbaldehyde

Cat. No. B043594
CAS RN: 122349-66-0
M. Wt: 235.08 g/mol
InChI Key: OQAFFLFJQFWYHB-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 122349-66-0 . It has a molecular weight of 235.08 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 5-Bromonaphthalene-2-carbaldehyde is 1S/C11H7BrO/c12-11-3-1-2-9-6-8 (7-13)4-5-10 (9)11/h1-7H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromonaphthalene-2-carbaldehyde has a melting point of 78-79 degrees Celsius . It is a powder in its physical form .

Safety and Hazards

The safety information for 5-Bromonaphthalene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions .

Mode of Action

In the context of Suzuki–Miyaura coupling, brominated compounds act as electrophiles, participating in oxidative addition reactions with a palladium catalyst . The bromine atom in 5-Bromonaphthalene-2-carbaldehyde likely serves as a leaving group, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling, it may play a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways depending on the final product .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromonaphthalene-2-carbaldehyde is currently unavailable. Its molecular weight of 23508 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

As a reagent in organic synthesis, its primary effect is likely the facilitation of carbon-carbon bond formation in Suzuki–Miyaura coupling reactions .

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) can significantly influence the action, efficacy, and stability of 5-Bromonaphthalene-2-carbaldehyde . Its storage temperature is recommended to be 4°C, suggesting that it may degrade at higher temperatures .

properties

IUPAC Name

5-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAFFLFJQFWYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372805
Record name 5-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromonaphthalene-2-carbaldehyde

CAS RN

122349-66-0
Record name 5-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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